molecular formula C15H11N5O2S B11982519 4-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid

4-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid

Cat. No.: B11982519
M. Wt: 325.3 g/mol
InChI Key: AEGQVJRCMGBZGG-CAOOACKPSA-N
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Description

4-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse applications in the fields of medicine and industry due to their significant biological activities. The structure of this compound includes a benzoic acid moiety linked to a triazole ring, which is further connected to a pyridine ring through a mercapto group.

Preparation Methods

The synthesis of 4-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid typically involves multiple steps. One common synthetic route starts with the preparation of the 1,2,4-triazole ring, which is then functionalized with a mercapto group. The pyridine ring is introduced through a coupling reaction, and the final step involves the formation of the benzoic acid moiety. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or copper compounds .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using reagents like halogens or alkylating agents.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The mercapto group can form disulfide bonds with cysteine residues in proteins, altering their structure and function. These interactions can lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid include other 1,2,4-triazole derivatives such as:

    Fluconazole: An antifungal agent.

    Itraconazole: Another antifungal agent.

    Voriconazole: Used to treat serious fungal infections.

What sets this compound apart is its unique combination of a benzoic acid moiety with a triazole and pyridine ring, which may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C15H11N5O2S

Molecular Weight

325.3 g/mol

IUPAC Name

4-[(E)-(3-pyridin-3-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid

InChI

InChI=1S/C15H11N5O2S/c21-14(22)11-5-3-10(4-6-11)8-17-20-13(18-19-15(20)23)12-2-1-7-16-9-12/h1-9H,(H,19,23)(H,21,22)/b17-8+

InChI Key

AEGQVJRCMGBZGG-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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